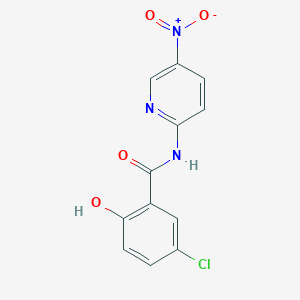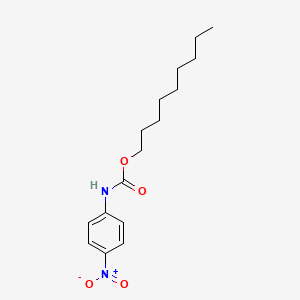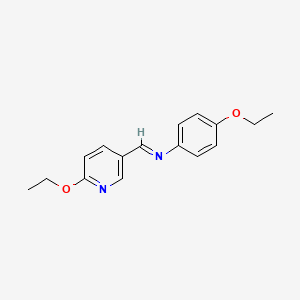
2,3-Diethyl-4-methylpentane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-4-methylpentane-1,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups. This compound is a branched hydrocarbon with a molecular formula of C10H22O2. It is a tertiary alcohol, meaning that the hydroxyl groups are attached to carbon atoms that are connected to three other carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of diacetone alcohol. The process typically involves the following steps:
Hydrogenation Reduction: Diacetone alcohol is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethyl-4-methylpentane-1,4-diol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2,3-Diethyl-4-methylpentane-1,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Industry: Utilized as a solvent, coupling agent, and additive in hydraulic fluids, inks, and cement.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-4-methylpentane-1,4-diol involves its interaction with molecular targets and pathways in biological systems. As a diol, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpentane: A branched alkane with similar structural features but lacking hydroxyl groups.
2-Methyl-2,4-pentanediol: Another diol with a different branching pattern and hydroxyl group positions.
2,4-Dimethylpentane: A branched alkane with a different arrangement of methyl groups.
Uniqueness
2,3-Diethyl-4-methylpentane-1,4-diol is unique due to its specific branching pattern and the presence of two hydroxyl groups at distinct positions. This structural arrangement imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92340-75-5 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2,3-diethyl-4-methylpentane-1,4-diol |
InChI |
InChI=1S/C10H22O2/c1-5-8(7-11)9(6-2)10(3,4)12/h8-9,11-12H,5-7H2,1-4H3 |
Clave InChI |
BVHIDUIGOJWNJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)C(CC)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)


![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)

![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)

![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
